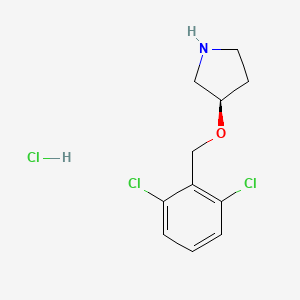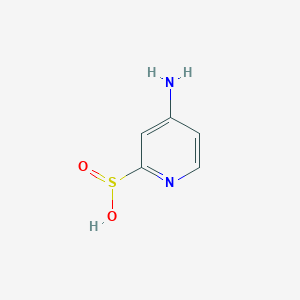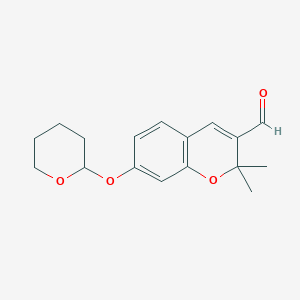
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromene ring, a tetrahydropyran moiety, and an aldehyde functional group, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethylchromene with tetrahydropyran-2-ol under acidic conditions to form the tetrahydropyran-2-yloxy derivative. This intermediate is then subjected to oxidation reactions to introduce the aldehyde functional group at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chromene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carboxylic acid.
Reduction: 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the electrophile used.
科学的研究の応用
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene ring may also interact with biological membranes, affecting their function and integrity.
類似化合物との比較
Similar Compounds
2,2-Dimethylchromene-3-carbaldehyde: Lacks the tetrahydropyran moiety.
7-Tetrahydropyran-2-yloxy-chromene-3-carbaldehyde: Lacks the 2,2-dimethyl substitution.
Uniqueness
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the tetrahydropyran and chromene moieties, along with the aldehyde functional group, makes it a versatile compound for various applications.
特性
分子式 |
C17H20O4 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2,2-dimethyl-7-(oxan-2-yloxy)chromene-3-carbaldehyde |
InChI |
InChI=1S/C17H20O4/c1-17(2)13(11-18)9-12-6-7-14(10-15(12)21-17)20-16-5-3-4-8-19-16/h6-7,9-11,16H,3-5,8H2,1-2H3 |
InChIキー |
LFADCEWPDATLDD-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=CC2=C(O1)C=C(C=C2)OC3CCCCO3)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


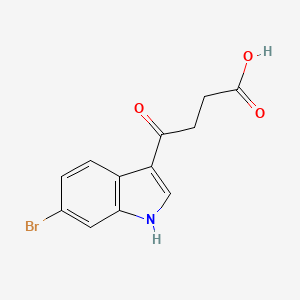
![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)

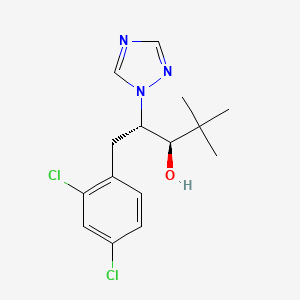

![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)



